molecular formula C9H8N2 B073089 1-Aminoisoquinoline CAS No. 1532-84-9

1-Aminoisoquinoline

Cat. No.: B073089
CAS No.: 1532-84-9
M. Wt: 144.17 g/mol
InChI Key: OSILBMSORKFRTB-UHFFFAOYSA-N
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Description

1-Aminoisoquinoline is an organic compound belonging to the class of isoquinolines, which are heterocyclic aromatic compounds. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C9H8N2 and is known for its significant biological activity and utility as a building block in organic synthesis .

Mechanism of Action

Target of Action

1-Aminoisoquinoline (1-AIQ) is a derivative of isoquinoline, a fundamental structure in compounds with notable biological activity . It has been found to interact with Receptor Interacting Protein 1 (RIPK1) , a critical mediator of programmed necrosis pathways involved in various diseases . Additionally, it has been suggested that 1-AIQ may interact with a putative uncharacterized protein in Trypanosoma brucei brucei .

Mode of Action

The mode of action of 1-AIQ involves forming hydrogen bonds with its targets. For instance, in the case of RIPK1, the this compound heterocycles of 1-AIQ act as a two-point hinge binder, forming hydrogen bonds with the main chain N and CO of residue Met 95 .

Biochemical Pathways

1-AIQ is significant in the biochemical pathway involving the Signal Amplification by Reversible Exchange (SABRE) technique . This technique is valuable in detecting low concentrations of chemical compounds, facilitating the understanding of their functions at the molecular level . The SABRE of 1-AIQ is applied to hyperpolarize 1-AIQ for diverse solvent systems .

Pharmacokinetics

It’s known that the compound’s permeability can be significantly improved with certain modifications, such as the introduction of a fluorine atom at specific positions . This suggests that 1-AIQ may have good bioavailability potential.

Result of Action

The result of 1-AIQ’s action is the amplification of individual protons of 1-AIQ at various magnetic fields, as observed in the SABRE technique . This amplification facilitates the detection of low concentrations of 1-AIQ, thereby enhancing our understanding of its functions at the molecular level .

Action Environment

The action of 1-AIQ can be influenced by various environmental factors. For instance, the SABRE technique applied to hyperpolarize 1-AIQ is influenced by the type of solvent system used . Both deuterated and non-deuterated solvents can be used, suggesting that the compound’s action, efficacy, and stability may vary depending on the solvent environment .

Biochemical Analysis

Biochemical Properties

1-Aminoisoquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyrimidoisoquinolinone . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the specific biochemical reactions in which this compound is involved.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the particular biochemical reactions and cellular contexts in which this compound is involved.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

1-Aminoisoquinoline can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of isoquinoline with a nitroso negative ion. This reaction typically proceeds in two steps:

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-Aminoisoquinoline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Aminoisoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Aminoisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical properties and biological activities, which make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

isoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSILBMSORKFRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165283
Record name 1-Aminoisoquinoline
Source EPA DSSTox
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532-84-9
Record name 1-Isoquinolinamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoisoquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminoisoquinoline
Source EPA DSSTox
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Record name Isoquinolin-1-amine
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Record name 1-AMINOISOQUINOLINE
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Synthesis routes and methods

Procedure details

A reaction mixture of N1-(4-methoxy benzyl)-isoquinolinamine compound III (300 mg, 0.73 mmol) and trifluoroacetic acid (5 mL) in methylene chloride (5 mL) was refluxed for 2 days. A solution of NaHCO3 was added and the reaction mixture was extracted with methylene chloride. The combined organic extracts were washed with water, dried, and concentrated. The residue was purified by column chromatography on silica gel with n-hexane-ethyl acetate (1:1) to afford 1-amino isoquinoline (151 mg, 71%). The 1-amino compound was dissolved in acetone (5 mL) and 5 drops of concentrated HCl was added. The hydrochloride salt was filtered and filter cake was washed with acetone. After drying, 120 mg of 1-amino isoquinoline hydrochloride was obtained (Compound 13, 50%). 1H NMR (300 MHz, DMSO-d6) δ: 13.57 (s, 1H), 9.37 (s, 2H), 7.79 (d, 1H), 7.55-7.39 (m, 6H), 7.02 (m, 1H), 3.87 (s, 3H), 3.06 (s, 6H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-aminoisoquinoline?

A1: The molecular formula of this compound is C9H8N2, and its molecular weight is 144.17 g/mol.

Q2: What are some of the common synthetic routes for 1-aminoisoquinolines?

A2: Several synthetic strategies have been developed for this compound synthesis. These include:

  • Metal-free reactions: Utilizing readily available starting materials like 4H-pyran derivatives and secondary amines under mild conditions. []
  • Metal-mediated reactions: Employing catalysts like copper, silver triflate, gold(III), rhodium(III), and ruthenium(II) in various coupling and cyclization reactions with substrates like 2-alkynylbenzaldoximes, benzamidines, and propargyl alcohols. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Domino reactions: Employing trimethylaluminum (Me3Al) for domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. []

Q3: How do different substituents on the this compound scaffold affect its solid-state fluorescence properties?

A3: Research indicates that multisubstituted this compound derivatives exhibit dual-state emissions. While they fluoresce blue in solution, their solid-state fluorescence ranges from 444-468 nm with high quantum yields (40.3-98.1%). This solid-state fluorescence is attributed to twisted molecular conformations and loose stacking arrangements within the crystal structure, with conformation playing a more significant role than stacking. []

Q4: How do different metal catalysts influence the regioselectivity in the synthesis of 1-aminoisoquinolines from 2-alkynylbenzonitriles?

A4: The choice of metal catalyst significantly impacts the reaction pathway and resulting product. For instance, copper catalysts favor 6-endo-dig cyclization, leading to 1-aminoisoquinolines, while triflates of zinc, silver, bismuth, scandium, and ytterbium promote 5-exo-dig cyclization, yielding 1-aminoisoindolines. []

Q5: How does the pKa of the substituent at the 1-position of isoquinoline affect its activity as a factor Xa inhibitor?

A5: Studies on factor Xa inhibitors revealed that replacing benzamidine with less basic mimics or neutral residues at the 1-position significantly impacted pharmacokinetic profiles. Lowering the pKa led to improved properties like decreased clearance, increased volume of distribution, and enhanced oral absorption. This observation highlights the importance of fine-tuning the basicity of substituents for optimizing pharmacokinetic properties. []

Q6: What is the significance of the this compound scaffold in designing Mas-related G-protein-coupled receptor X1 (MRGPRX1) agonists?

A6: Research has shown that incorporating a this compound moiety into benzamidine-based MRGPRX1 agonists can significantly enhance potency and selectivity. This modification eliminates the positively charged amidinium group present in benzamidine while preserving the essential pharmacophore for MRGPRX1 binding. []

Q7: What are some potential applications of 1-aminoisoquinolines beyond their role as pharmaceutical agents?

A7: Beyond their potential as pharmaceuticals, this compound derivatives show promise as solid-state fluorescent materials due to their interesting dual-state emission properties. Further exploration of their photophysical properties and structure-property relationships could lead to their utilization in optoelectronic devices and other material science applications. []

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